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molecular formula C8H6BrFO2 B3038445 2-Bromo-4-fluoro-5-methoxybenzaldehyde CAS No. 865186-62-5

2-Bromo-4-fluoro-5-methoxybenzaldehyde

Cat. No. B3038445
M. Wt: 233.03 g/mol
InChI Key: OQDUONHFGRRMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716478B2

Procedure details

A solution of 4-fluoro-3-methoxybenzaldehyde (4.3 g, 28 mmol), potassium bromide (16.6 g, 140 mmol), bromine (3.6 mL, 70 mmol), and water (45 mL) were stirred at room temperature for 24 hours. More bromine (1.4 mL, 28 mmol) was added and the reaction was stirred at room temperature overnight. The product precipitated out of solution and was collected via filtration and dried under reduced pressure to give 2-bromo-4-fluoro-5-methoxybenzaldehyde (6.01 g, 92%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].[Br-:12].[K+].BrBr>O>[Br:12][C:8]1[CH:9]=[C:2]([F:1])[C:3]([O:10][CH3:11])=[CH:4][C:5]=1[CH:6]=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)OC
Name
Quantity
16.6 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
3.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected via filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.01 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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